WZ-3146 Exhibits 33-Fold Selectivity for EGFR L858R/T790M Double Mutant over Wild-Type EGFR
WZ-3146 demonstrates a 33-fold biochemical selectivity window between the clinically relevant EGFR L858R/T790M double mutant (IC50 = 2 nM) and wild-type EGFR (IC50 = 66 nM), establishing a mutant-sparing profile . This selectivity is a defining characteristic of third-generation pyrimidine-based EGFR inhibitors, contrasting with earlier quinazoline-based compounds that exhibit narrower therapeutic indices. The selectivity ratio of 33:1 for mutant versus wild-type provides a quantifiable metric for experimental design where minimizing wild-type EGFR inhibition is a critical parameter.
| Evidence Dimension | Biochemical kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (EGFRL858R/T790M); IC50 = 66 nM (wild-type EGFR) |
| Comparator Or Baseline | Wild-type EGFR IC50 = 66 nM |
| Quantified Difference | 33-fold selectivity for mutant over wild-type |
| Conditions | In vitro kinase inhibition assay; ATP/NADH-coupled spectrophotometric assay |
Why This Matters
This quantifiable selectivity window informs researchers whether WZ-3146 is appropriate for experiments requiring EGFR mutant-specific inhibition while sparing wild-type EGFR signaling.
